(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
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Overview
Description
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a synthetic compound known for its biological activity, particularly as an inhibitor of caseinolytic protease P (ClpP).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Non-8-enyl Group: This step often involves the use of alkenyl halides and suitable coupling reactions.
Attachment of the Pyridin-3-ylethyl Group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the non-8-enyl group or the pyridin-3-ylethyl moiety.
Reduction: This can be used to alter the double bonds or other reducible groups in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halides, acids, and bases are commonly used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Acts as an inhibitor of ClpP, making it useful in studies related to protein degradation and bacterial virulence.
Medicine: Potential therapeutic applications due to its inhibitory effects on ClpP, which is involved in various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of ClpP, a protease involved in protein degradation. By binding to the active site of ClpP, it prevents the protease from breaking down target proteins, thereby affecting cellular processes and bacterial virulence. This mechanism is particularly relevant in the context of developing new antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-(Non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one: A closely related compound with similar biological activity.
Other ClpP Inhibitors: Compounds such as acyldepsipeptides (ADEPs) and β-lactones also inhibit ClpP but may have different structures and mechanisms.
Uniqueness
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is unique due to its specific structure, which allows it to effectively inhibit ClpP with high specificity and low cytotoxicity. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVHPLFRGISDD-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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